Pyrazine - 290-37-9

Pyrazine

Catalog Number: EVT-312179
CAS Number: 290-37-9
Molecular Formula: C4H4N2
Molecular Weight: 80.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazines are a class of six-membered heterocyclic aromatic organic compounds with two nitrogen atoms at the 1 and 4 positions []. They are widely distributed in nature, found in various plants, animals, and microorganisms []. Pyrazines are also produced synthetically and are crucial in various scientific disciplines due to their diverse applications. They are known for their potent aroma, often described as roasted, nutty, or earthy []. This characteristic aroma makes them essential components in food flavorings and fragrances [, ].

2-Methylpyrazine

Compound Description: 2-Methylpyrazine (MP) is a methyl-substituted pyrazine derivative known for its significant aroma contribution in food science. It possesses a distinct aroma often described as roasted, nutty, or earthy. 2-Methylpyrazine is studied for its interaction with proteins like bovine serum albumin (BSA), impacting its release and perception in various food matrices [, , ]. It is also a known product formed during the Maillard reaction [, ].

Relevance: 2-Methylpyrazine is structurally similar to pyrazine, differing only by the addition of a single methyl group to the pyrazine ring. This minor structural modification contributes to differences in its binding affinity to proteins and, consequently, its flavor release profile compared to pyrazine [].

2,5-Dimethylpyrazine

Compound Description: 2,5-Dimethylpyrazine (DP) is another alkyl-substituted pyrazine derivative, characterized by the presence of two methyl groups at the 2 and 5 positions of the pyrazine ring. It is also recognized for its potent aroma, often described as earthy, roasted, or potato-like. Similar to 2-methylpyrazine, 2,5-dimethylpyrazine's interaction with proteins like BSA affects its release characteristics in food systems [, , , ].

Relevance: 2,5-Dimethylpyrazine shares a core structure with pyrazine, featuring two methyl substitutions. These additional substitutions further influence its binding interactions with proteins and result in different flavor release properties compared to pyrazine and 2-methylpyrazine [].

2,3,5-Trimethylpyrazine

Compound Description: 2,3,5-Trimethylpyrazine (TRP) is an alkyl-substituted pyrazine, containing three methyl groups at positions 2, 3, and 5 on the pyrazine ring. It is recognized for its potent, earthy aroma, contributing to the flavor profile of various foods. As with other alkyl-pyrazines, its interaction with proteins is a significant area of study [, , , , ].

Relevance: 2,3,5-Trimethylpyrazine is structurally related to pyrazine through its core pyrazine ring, with three methyl group substitutions. These substitutions contribute to its distinct aroma profile and likely affect its binding interactions and flavor release characteristics compared to pyrazine [].

2,3,5,6-Tetramethylpyrazine

Compound Description: 2,3,5,6-Tetramethylpyrazine (TEP) is a fully substituted pyrazine derivative with four methyl groups. It plays a role in the aroma profile of certain foods, and its interactions with proteins like BSA have been a focal point in understanding its flavor release mechanisms [, , ].

Relevance: 2,3,5,6-Tetramethylpyrazine is closely related to pyrazine by its core structure, with the key difference being the four methyl substitutions on the pyrazine ring. This difference leads to variations in its overall polarity and binding affinity compared to pyrazine and other less substituted pyrazines [].

3-Isobutyl-2-methoxypyrazine

Compound Description: 3-Isobutyl-2-methoxypyrazine is a methoxypyrazine derivative known for its potent, green, and bell pepper-like aroma. It is a key aroma compound in certain grape varieties like Cabernet Sauvignon and Sauvignon Blanc, significantly impacting the sensory profile of the resulting wines [].

Relevance: 3-Isobutyl-2-methoxypyrazine is related to pyrazine through its core structure. It incorporates both an isobutyl and a methoxy group, leading to a more complex aroma profile compared to simple alkyl-substituted pyrazines and pyrazine [].

3-Isopropyl-2-methoxypyrazine

Compound Description: 3-Isopropyl-2-methoxypyrazine is another methoxypyrazine derivative known for its strong, green, and earthy aroma, often associated with asparagus. It is a key contributor to the aroma of certain grape varieties and wines, alongside 3-isobutyl-2-methoxypyrazine [].

Relevance: 3-Isopropyl-2-methoxypyrazine shares the core structure of pyrazine but incorporates both an isopropyl and a methoxy group, contributing to its unique aroma profile compared to simpler pyrazines like pyrazine itself [].

3-sec-Butyl-2-methoxypyrazine

Compound Description: 3-sec-Butyl-2-methoxypyrazine is a methoxypyrazine derivative found in various plants and foods. It contributes to the aroma profile with its characteristic green, earthy notes, often likened to those of peas and green beans. Like other methoxypyrazines, it plays a role in the sensory perception of certain grape varieties and wines [].

Relevance: 3-sec-Butyl-2-methoxypyrazine shares a structural relationship with pyrazine through its core ring system. The addition of a sec-butyl and a methoxy group distinguishes its aroma profile from pyrazine and contributes to its specific sensory characteristics [].

2-Ethylpyrazine

Compound Description: 2-Ethylpyrazine is an alkylpyrazine present in various foods and beverages. It is known for its characteristic nutty and roasted aroma. This compound is a product of the Maillard reaction [].

Relevance: 2-Ethylpyrazine is structurally related to pyrazine. The presence of an ethyl group at the 2-position distinguishes it from the unsubstituted pyrazine, potentially leading to differences in its sensory properties and reactivity [].

2,3-Dimethylpyrazine

Compound Description: 2,3-Dimethylpyrazine is another alkylpyrazine known for its roasted and nutty aroma. It is commonly found in fermented foods and beverages and is produced during the Maillard reaction [, , , ].

Relevance: 2,3-Dimethylpyrazine is structurally similar to pyrazine, with two methyl substitutions at the 2- and 3-positions of the pyrazine ring. These substitutions likely contribute to its distinct aroma profile compared to pyrazine [, , , ].

2,6-Dimethylpyrazine

Compound Description: 2,6-Dimethylpyrazine is an alkylpyrazine that exhibits a roasted, nutty, and earthy aroma. It is commonly found in cooked and fermented foods as a product of the Maillard reaction [, , , ].

Relevance: 2,6-Dimethylpyrazine shares a core structure with pyrazine, with methyl groups substituted at the 2- and 6-positions. These substitutions influence its aroma profile and potential interactions with other molecules compared to pyrazine [, , , ].

2-Ethyl-5-methylpyrazine

Compound Description: 2-Ethyl-5-methylpyrazine is an alkylpyrazine found in various foods, contributing to their flavor profile with its roasted and nutty notes. It is formed during the Maillard reaction [].

Relevance: 2-Ethyl-5-methylpyrazine is a derivative of pyrazine with an ethyl group at the 2-position and a methyl group at the 5-position. These substitutions distinguish its aroma profile and chemical properties from those of the parent pyrazine [].

2-Ethyl-6-methylpyrazine

Compound Description: 2-Ethyl-6-methylpyrazine is another alkylpyrazine that imparts a roasted and nutty aroma to foods and beverages. It is also a product of the Maillard reaction [].

Relevance: This compound is a structural analog of pyrazine, differing by the presence of an ethyl group at the 2-position and a methyl group at the 6-position. These substitutions contribute to its characteristic sensory properties and influence its reactivity compared to pyrazine [].

2-Ethyl-3-methylpyrazine

Compound Description: 2-Ethyl-3-methylpyrazine is an alkylpyrazine found in cooked and fermented foods, known for its nutty and roasted aroma. It is formed during the Maillard reaction and contributes to the overall sensory profile of various food products [, ].

Relevance: 2-Ethyl-3-methylpyrazine is a derivative of pyrazine with an ethyl group at the 2-position and a methyl group at the 3-position. The structural modifications influence its aroma profile and potentially its chemical reactivity compared to pyrazine [, ].

2-Vinylpyrazine

Compound Description: 2-Vinylpyrazine is a pyrazine derivative characterized by a vinyl group attached to the pyrazine ring. It is found in various foods and beverages, contributing to their aroma with its characteristic nutty and roasted notes. This compound is formed during the Maillard reaction [].

Relevance: 2-Vinylpyrazine is related to pyrazine through its core structure. The presence of a vinyl group at the 2-position differentiates it from pyrazine, potentially leading to distinct reactivity and sensory properties [].

2-Ethyl-3,5-dimethylpyrazine

Compound Description: 2-Ethyl-3,5-dimethylpyrazine is an alkylpyrazine found in cooked and fermented foods. It exhibits a roasted, nutty aroma and is produced through the Maillard reaction, contributing to the complex flavor profiles of various food products [, ].

Relevance: This compound is a structural analog of pyrazine, with an ethyl group at the 2-position and methyl groups at the 3- and 5-positions. These substitutions influence its aroma profile and potential interactions with other molecules compared to pyrazine [, ].

2-Ethyl-3,6-dimethylpyrazine

Compound Description: 2-Ethyl-3,6-dimethylpyrazine is an alkylpyrazine that contributes to the roasted and nutty aroma of numerous foods and beverages. Like other alkylpyrazines, it is generated during the Maillard reaction and plays a role in shaping the sensory characteristics of food products [, ].

Relevance: This compound is a derivative of pyrazine, differing by the presence of an ethyl group at the 2-position and methyl groups at the 3- and 6-positions. These structural modifications contribute to its characteristic sensory qualities and likely influence its chemical behavior compared to pyrazine [, ].

Ethyl Vinyl Pyrazine

Compound Description: Ethyl vinyl pyrazine is an alkylpyrazine with an ethyl group and a vinyl group attached to the pyrazine ring. It is found in cooked and fermented foods, contributing to their aroma profile. This compound is generated during the Maillard reaction. []

Relevance: This compound is a derivative of pyrazine, differing by the presence of an ethyl group and a vinyl group. These structural modifications contribute to its characteristic sensory qualities and likely influence its chemical behavior compared to pyrazine [].

2,6-Bis(pyrazol-1-yl)pyrazine (bppz)

Compound Description: 2,6-Bis(pyrazol-1-yl)pyrazine is a pyrazine derivative containing two pyrazole rings. It serves as a versatile ligand in coordination chemistry, forming complexes with transition metals like iron(II). The iron(II) complexes of bppz and its derivatives have been extensively studied for their spin-crossover behavior, which has potential applications in molecular switches and data storage devices [].

Methoxypyrazines (MPs)

Compound Description: Methoxypyrazines are a class of pyrazine derivatives characterized by the presence of a methoxy group (-OCH3) attached to the pyrazine ring. These compounds are known for their potent and characteristic aromas, often described as green, herbaceous, or bell pepper-like. They are found in various plants and contribute significantly to the aroma of certain grape varieties and wines. []

2,6-Diaminopyrazine

Compound Description: 2,6-Diaminopyrazine is a pyrazine derivative with amino groups substituted at the 2- and 6-positions of the pyrazine ring. This compound is notable for its antioxidant properties, showing strong inhibitory effects against lipid peroxidation. Its antioxidant activity is attributed to the presence of the two amino groups on the pyrazine ring, suggesting a distinct mechanism compared to other related antioxidants. []

Synthesis Analysis

Several methods are employed for the synthesis of pyrazine and its derivatives:

  1. Condensation Reactions: One common method involves the condensation of diamines with α-halo ketones or epoxides. This technique allows for the formation of pyrazine derivatives through nucleophilic attack by the amine on the carbonyl carbon .
  2. Dehydrogenation Reactions: The dehydrogenation of piperazines or 2-amino alcohols has been reported as an effective route to synthesize pyrazine. For instance, heterogeneous catalysts can facilitate the conversion of piperazines into pyrazine derivatives .
  3. Vapor Phase Reactions: Another approach includes vapor phase reactions involving diamines and diols, which can yield pyrazine under specific conditions .
  4. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods for synthesizing pyrazine-fused compounds, enhancing reaction efficiency and product yields .

These methods highlight the versatility in synthetic strategies available for producing pyrazine and its derivatives.

Molecular Structure Analysis

Pyrazine's molecular structure features a planar arrangement due to its aromatic nature. The nitrogen atoms are positioned at 1 and 4 (or 2 and 5) relative to each other, which contributes to its resonance stability. The bond angles around the nitrogen atoms are approximately 120 degrees, which is typical for sp² hybridized atoms in aromatic systems.

The resonance structures of pyrazine can be represented as follows:

  • Structure A: Resonance with positive charge localized on one nitrogen.
  • Structure B: Resonance with negative charge on the opposite nitrogen.
Chemical Reactions Analysis

Pyrazine participates in various chemical reactions due to its electron-rich nature:

  1. Electrophilic Substitution Reactions: Pyrazine can undergo electrophilic substitution reactions at positions 3 and 5 due to the electron-donating properties of nitrogen atoms.
  2. Nucleophilic Reactions: The nitrogen atoms in pyrazine can act as nucleophiles, allowing for reactions with electrophiles such as alkyl halides or acyl chlorides.
  3. Reduction Reactions: Pyrazine can be reduced to form piperazine or other saturated derivatives through catalytic hydrogenation processes.
  4. Formation of Derivatives: Pyrazine derivatives can be synthesized through various coupling reactions, including Suzuki coupling and Sonogashira coupling, which expand its utility in organic synthesis .

These reactions underscore pyrazine's versatility as a building block in organic chemistry.

Mechanism of Action

The mechanism of action for pyrazine and its derivatives often involves interactions at the molecular level that lead to biological activity:

  • Enzyme Inhibition: Many pyrazine derivatives function as enzyme inhibitors, affecting pathways involved in diseases such as cancer or inflammation. For instance, certain compounds exhibit strong inhibitory effects on kinases involved in cell signaling pathways .
  • Antioxidant Activity: Pyrazines have been shown to exhibit antioxidant properties, potentially through scavenging free radicals or modulating oxidative stress responses within cells.
  • Antimicrobial Activity: Some pyrazine derivatives demonstrate antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

These mechanisms illustrate how modifications to the pyrazine structure can enhance biological activity.

Physical and Chemical Properties Analysis

Pyrazine possesses distinct physical and chemical properties:

  • Melting Point: Approximately 55 °C.
  • Boiling Point: Around 115 °C.
  • Solubility: Soluble in water, ethanol, and ether; insoluble in non-polar solvents.
  • Density: About 1.03 g/cm³.
  • pKa Value: The pKa value for pyrazine is approximately 2.3, indicating it is a weak acid compared to other nitrogen-containing heterocycles .

These properties influence its behavior in various chemical environments and applications.

Applications

Pyrazine has numerous scientific applications:

  1. Pharmaceutical Chemistry: It serves as a precursor for synthesizing various drugs with anti-inflammatory, anticancer, antibacterial, and antioxidant properties .
  2. Flavoring Agents: Due to its characteristic flavor profile, pyrazine is utilized in food chemistry as a flavoring agent in products such as snacks and beverages .
  3. Material Science: Pyrazines are explored in materials science for their potential use in organic electronics and photonic applications due to their unique electronic properties .
  4. Agricultural Chemistry: Certain pyrazine derivatives are investigated for their potential use as pesticides or herbicides due to their biological activity against pests .

These applications highlight the significance of pyrazine across multiple scientific disciplines, emphasizing its versatility as both a chemical compound and a functional group in synthetic chemistry.

Properties

CAS Number

290-37-9

Product Name

Pyrazine

IUPAC Name

pyrazine

Molecular Formula

C4H4N2

Molecular Weight

80.09 g/mol

InChI

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H

InChI Key

KYQCOXFCLRTKLS-UHFFFAOYSA-N

SMILES

C1=CN=CC=N1

Solubility

freely soluble in water, organic solvents
very soluble (in ethanol)

Synonyms

1,4-Diazabenzene; 1,4-Diazine; NSC 400221; Paradiazine; Piazine; p-Diazine

Canonical SMILES

C1=CN=CC=N1

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